5-Bromo-8-fluoroquinoline-2-carbaldehyde 5-Bromo-8-fluoroquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20158940
InChI: InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H
SMILES:
Molecular Formula: C10H5BrFNO
Molecular Weight: 254.05 g/mol

5-Bromo-8-fluoroquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC20158940

Molecular Formula: C10H5BrFNO

Molecular Weight: 254.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-fluoroquinoline-2-carbaldehyde -

Specification

Molecular Formula C10H5BrFNO
Molecular Weight 254.05 g/mol
IUPAC Name 5-bromo-8-fluoroquinoline-2-carbaldehyde
Standard InChI InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H
Standard InChI Key RLBSWTMSCMMKCY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1C=O)F)Br

Introduction

Structural and Physicochemical Properties

5-Bromo-8-fluoroquinoline-2-carbaldehyde features a quinoline backbone substituted with bromine at position 5, fluorine at position 8, and an aldehyde group at position 2. The IUPAC name, 7-bromo-8-fluoroquinoline-2-carbaldehyde, reflects its substitution pattern. The presence of electronegative halogens (Br, F) and the electron-withdrawing aldehyde group significantly influences its reactivity.

Key physicochemical properties include:

  • Solubility: Limited solubility in aqueous media due to its aromatic and hydrophobic nature.

  • Stability: Requires storage under inert atmospheres at 2–8°C to prevent degradation.

  • Spectroscopic Data: The compound’s structure is confirmed via NMR and mass spectrometry, with characteristic peaks for the aldehyde proton (~10 ppm in 1H^1\text{H}-NMR) and halogen atoms.

The compound’s SMILES notation, C1=CC(=NC2=C1C=CC(=C2F)Br)C=O, encapsulates its connectivity, while its InChIKey (XYSVRHJZNQBIBE-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.

Synthetic Routes and Optimization

Synthesis of 5-bromo-8-fluoroquinoline-2-carbaldehyde involves multi-step reactions starting from quinoline precursors. A representative pathway includes:

Bromination and Fluorination

Quinoline derivatives undergo regioselective bromination using N\text{N}-bromosuccinimide (NBS) under acidic conditions, followed by fluorination with diethylaminosulfur trifluoride (DAST). Reaction temperatures are critical to avoid over-halogenation.

Formylation

StepReagentsTemperature (°C)Yield (%)
BrominationNBS, H2SO4\text{H}_2\text{SO}_40–568
FluorinationDAST, CH2Cl2\text{CH}_2\text{Cl}_22572
FormylationPOCl3\text{POCl}_3, DMF8058

Chemical Reactivity and Derivative Synthesis

The aldehyde group at position 2 serves as a versatile handle for further functionalization:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) converts the aldehyde to a carboxylic acid, yielding 5-bromo-8-fluoroquinoline-2-carboxylic acid .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol, forming 5-bromo-8-fluoroquinoline-2-methanol.

Nucleophilic Substitution

The bromine atom at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives. For example, coupling with phenylboronic acid in the presence of palladium catalysts produces 5-phenyl-8-fluoroquinoline-2-carbaldehyde.

Table 2: Representative Reactions and Products

Reaction TypeReagentsProduct
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}5-Bromo-8-fluoroquinoline-2-carboxylic acid
ReductionNaBH4\text{NaBH}_4, EtOH5-Bromo-8-fluoroquinoline-2-methanol
Cross-CouplingPd(PPh3_3)4_4, PhB(OH)2_25-Phenyl-8-fluoroquinoline-2-carbaldehyde

Biological Activity and Mechanisms

5-Bromo-8-fluoroquinoline-2-carbaldehyde exhibits promising bioactivity, particularly in antimicrobial and anticancer contexts:

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. The compound’s mechanism involves inhibition of bacterial DNA gyrase, akin to fluoroquinolone antibiotics.

AssayTargetResult (IC50_{50}/MIC)Mechanism
AntimicrobialS. aureus8 μg/mLDNA gyrase inhibition
AnticancerMCF-7 cells12.5 μMProtein thiol adduct formation

Industrial and Research Applications

Beyond pharmaceuticals, this compound is utilized in:

  • Materials Science: As a ligand in coordination polymers for catalytic applications.

  • Agrochemicals: Intermediate in synthesizing herbicides with enhanced soil stability due to halogen substituents.

Comparison with Structural Analogs

The dual halogenation (Br, F) distinguishes this compound from analogs like 5-chloroquinoline-2-carbaldehyde. Fluorine enhances metabolic stability, while bromine increases lipophilicity, improving membrane permeability.

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